molecular formula C21H20O3 B4306567 7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B4306567
M. Wt: 320.4 g/mol
InChI Key: JOZWECGYHFDJFV-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a naphthyl group, which is a derivative of naphthalene, and a chromene core, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-component reactions. One common method is the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with naphthylmethylenecyanoacetamide in the presence of a base such as triethylamine in boiling ethanol . This reaction proceeds through a series of condensation and cyclization steps to form the desired chromene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chromene ring or the naphthyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chromene or naphthyl rings .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s ability to intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to antimicrobial, antitumor, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is unique due to its specific structural features, such as the presence of both a naphthyl group and a chromene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7,7-dimethyl-4-naphthalen-1-yl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-21(2)11-17(22)20-16(10-19(23)24-18(20)12-21)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZWECGYHFDJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=CC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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7,7-dimethyl-4-(1-naphthyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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